molecular formula C11H16N2O B1311691 3-(4-Methylpiperazin-1-yl)phenol CAS No. 177489-10-0

3-(4-Methylpiperazin-1-yl)phenol

Cat. No. B1311691
M. Wt: 192.26 g/mol
InChI Key: AISHPJPGKBKMGV-UHFFFAOYSA-N
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Patent
US05789412

Procedure details

3-Aminophenol (2 g, 18 mmol) is brought to the reflux point of 1-butanol (30 ml) in the presence of 2-chloro-N-(chloroethyl)-N-methylethanamine hydrochloride (3.5 g, 18 mmol) and sodium carbonate (95 mg, 9 mmol). After 48 h, the reaction mixture is concentrated and adsorbed on silica and then purified by flash chromatography with a mixture (90/10) of dichloromethane/methanol.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step Two
Quantity
95 mg
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=1.Cl.Cl[CH2:11][CH2:12][N:13]([CH2:15][CH2:16]Cl)[CH3:14].C(=O)([O-])[O-].[Na+].[Na+]>C(O)CCC>[CH3:14][N:13]1[CH2:15][CH2:16][N:1]([C:2]2[CH:3]=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=2)[CH2:11][CH2:12]1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
NC=1C=C(C=CC1)O
Step Two
Name
Quantity
3.5 g
Type
reactant
Smiles
Cl.ClCCN(C)CCCl
Step Three
Name
Quantity
95 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
C(CCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture is concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography with a mixture (90/10) of dichloromethane/methanol

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
Smiles
CN1CCN(CC1)C=1C=C(C=CC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.